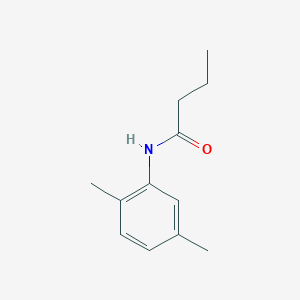

N-(2,5-dimethylphenyl)butanamide

Description

Properties

Molecular Formula |

C12H17NO |

|---|---|

Molecular Weight |

191.27g/mol |

IUPAC Name |

N-(2,5-dimethylphenyl)butanamide |

InChI |

InChI=1S/C12H17NO/c1-4-5-12(14)13-11-8-9(2)6-7-10(11)3/h6-8H,4-5H2,1-3H3,(H,13,14) |

InChI Key |

LEPMTPQUHNTEMS-UHFFFAOYSA-N |

SMILES |

CCCC(=O)NC1=C(C=CC(=C1)C)C |

Canonical SMILES |

CCCC(=O)NC1=C(C=CC(=C1)C)C |

Pictograms |

Irritant |

Origin of Product |

United States |

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Position and Electronic Effects

The position of methyl groups on the phenyl ring significantly influences electronic and steric properties:

- N-(2,5-Dimethylphenyl)butanamide : The 2,5-dimethyl substitution provides moderate steric hindrance and electron-donating effects, enhancing lipophilicity without severely disrupting planarity. This balance may favor membrane permeability in biological systems .

- N-(2,6-Dimethylphenyl)butanamide : The 2,6-substitution creates significant steric hindrance, which may limit conformational flexibility and intermolecular interactions, as seen in sulfonamide analogs where this substitution led to a smaller dihedral angle (44.9°) compared to 2,5-substituted analogs (40.4°) .

Table 1: Substituent Effects on Key Parameters

| Compound | Substituent Position | LogP* (Estimated) | Dihedral Angle (°) | Notable Properties |

|---|---|---|---|---|

| This compound | 2,5 | ~2.8 | 40–62† | Moderate lipophilicity, balanced sterics |

| N-(3,5-Dimethylphenyl)butanamide | 3,5 | ~3.2 | N/A | High lipophilicity, symmetric structure |

| N-(2,6-Dimethylphenyl)butanamide | 2,6 | ~2.5 | 44.9† | High steric hindrance, rigid conformation |

*LogP estimated using fragment-based methods.

†Dihedral angles inferred from sulfonamide analogs in .

Anticancer Activity

N-(2,5-Dimethylphenyl)-2-(pyridin-2-ylmethylidene)hydrazinecarbothioamide (a related compound) demonstrated exceptional anticancer activity against MCF-7 breast cancer cells (IC₅₀ = 0.8 µM), outperforming other dimethylphenyl derivatives (e.g., 2,4- and 3,4-substituted analogs). This highlights the 2,5-substitution’s role in optimizing target interactions .

Structural and Crystallographic Features

- Conformational Flexibility : In sulfonamide analogs, the 2,5-dimethylphenyl group resulted in a dihedral angle of 40.4° between benzene rings, compared to 44.9° for the 2,6-dimethylphenyl analog. This slight difference may influence packing efficiency and solubility .

- Hydrogen Bonding : The amide group in this compound likely participates in N–H···O hydrogen bonds, similar to sulfonamide analogs, forming dimeric structures in crystalline states .

Table 2: Structural Comparison of Dimethylphenyl Derivatives

| Compound Type | Substituent Position | Dihedral Angle (°) | Crystal Packing Feature |

|---|---|---|---|

| N-(2,5-Dimethylphenyl)sulfonamide | 2,5 | 40.4 | Dimeric H-bonding via N–H···O(S) |

| N-(2,6-Dimethylphenyl)sulfonamide | 2,6 | 44.9 | Less efficient packing |

Physicochemical Properties

- Thermal Stability : Methyl groups generally improve thermal stability; however, steric effects in 2,6-substituted analogs may lower melting points due to disrupted crystal packing .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.